molecular formula C9H5F2NO2 B069180 5,7-Difluoro-1H-indole-2-carboxylic acid CAS No. 186432-20-2

5,7-Difluoro-1H-indole-2-carboxylic acid

Cat. No.: B069180
CAS No.: 186432-20-2
M. Wt: 197.14 g/mol
InChI Key: WVZUEYDXSLBMEK-UHFFFAOYSA-N
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Description

5,7-Difluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1H-indole-2-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the electrophilic substitution reaction where fluorine atoms are introduced into the indole ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps like halogenation, cyclization, and carboxylation under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products:

Scientific Research Applications

5,7-Difluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 5-Fluoro-1H-indole-2-carboxylic acid
  • 7-Fluoro-1H-indole-2-carboxylic acid
  • 5,6-Difluoro-1H-indole-2-carboxylic acid

Comparison: 5,7-Difluoro-1H-indole-2-carboxylic acid is unique due to the presence of two fluorine atoms at the 5 and 7 positions of the indole ring. This specific substitution pattern can significantly influence the compound’s electronic properties, metabolic stability, and biological activity compared to its mono-fluorinated or differently substituted counterparts .

Properties

IUPAC Name

5,7-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZUEYDXSLBMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588529
Record name 5,7-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186432-20-2
Record name 5,7-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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